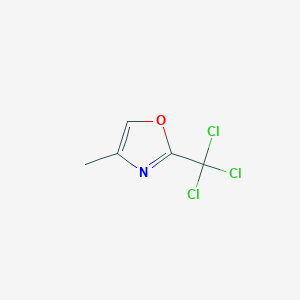

4-Methyl-2-(trichloromethyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

918823-54-8 |

|---|---|

Molecular Formula |

C5H4Cl3NO |

Molecular Weight |

200.45 g/mol |

IUPAC Name |

4-methyl-2-(trichloromethyl)-1,3-oxazole |

InChI |

InChI=1S/C5H4Cl3NO/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3 |

InChI Key |

LNPIDOVIUNRWPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Trichloromethyl 1,3 Oxazole and Analogous Architectures

Foundational Oxazole (B20620) Ring Construction Approaches and their Adaptations for Substituted Systems

Several classical methods have been developed for the synthesis of the oxazole nucleus. These foundational reactions have been refined and adapted over the years to allow for the preparation of a wide array of substituted oxazoles.

Fischer Oxazole Synthesis: Evolution and Application to 1,3-Oxazoles

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for the preparation of 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org

The mechanism is understood to proceed through the formation of an intermediate iminochloride from the reaction of the cyanohydrin with HCl. This is followed by a nucleophilic attack from the aldehyde and subsequent cyclization and dehydration to yield the oxazole ring. The reaction is typically carried out in dry ether, and the oxazole product often precipitates as its hydrochloride salt. wikipedia.org

Historically, this method has been primarily employed for the synthesis of 2,5-diaryl-oxazoles. wikipedia.org However, modifications and a renewed interest in this reaction have expanded its scope. Recent adaptations have demonstrated the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, offering a pathway that is not limited to diaryl products. wikipedia.org

| Reactants | Key Reagents | Product Scope |

| Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | Primarily 2,5-diaryl-oxazoles |

| α-Hydroxy-amide, Aldehyde | Acid catalyst | Broader scope of 2,5-disubstituted oxazoles |

Van Leusen Oxazole Synthesis: Mechanistic Insights and Optimization for Sterically Hindered or Electron-Deficient Aldehydes and Isocyanides

The Van Leusen oxazole synthesis, developed in 1972, is a highly versatile one-pot reaction for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This method is valued for its mild reaction conditions and broad substrate scope. nih.gov

The mechanism begins with the deprotonation of the active methylene (B1212753) group of TosMIC by a base, typically potassium carbonate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization (a 5-endo-dig process) to form an oxazoline (B21484) intermediate. The final step is the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govwikipedia.org

The Van Leusen synthesis has proven to be adaptable for a variety of substrates. While it is particularly effective for many aldehydes, optimization has been necessary for sterically hindered or electron-deficient aldehydes. For instance, the use of stronger bases or alternative reaction conditions, such as microwave irradiation, has been shown to improve yields and reaction times in challenging cases. nih.gov The use of ionic liquids as a solvent has also been explored, allowing for the synthesis of 4,5-disubstituted oxazoles and enabling the recycling of the solvent. mdpi.com

| Reactant 1 | Reactant 2 | Key Reagent | Primary Product |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | 5-Substituted oxazole |

Bredereck Reaction: Utility of α-Haloketones and Amides in 2,4-Disubstituted Oxazole Synthesis

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. tandfonline.com This method is particularly useful for synthesizing oxazoles with specific substitution patterns at the 2- and 4-positions.

The reaction mechanism is thought to involve the initial N-alkylation of the amide by the α-haloketone to form an α-acylamino ketone intermediate. This intermediate then undergoes an acid-catalyzed cyclodehydration to furnish the oxazole ring. Various dehydrating agents can be employed to facilitate this final step.

The utility of the Bredereck reaction lies in its ability to directly install substituents at the 2- and 4-positions of the oxazole ring, dictated by the choice of the amide and the α-haloketone, respectively. This method has been widely applied in the synthesis of a variety of 2,4-disubstituted oxazoles. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product |

| α-Haloketone | Amide | α-Acylamino ketone | 2,4-Disubstituted oxazole |

Cornforth Synthesis and its Scope for 2-Substituted 1,3-Oxazole-4-carboxylates

The Cornforth synthesis offers a pathway to 1,3-oxazole-4-carboxylates. A notable application of this methodology involves the reaction of ethyl α-chloroacetoacetate with an ammonium (B1175870) salt in its parent carboxylic acid to yield ethyl 4-methyloxazole-5-carboxylates. rsc.org A related approach can be used to prepare oxazole-4,5-dicarboxylic acids. rsc.org

A key aspect of the Cornforth synthesis is the thermal rearrangement of 4-cyano-1,3-oxazoles to their 5-cyano isomers upon heating. This rearrangement proceeds through a ring-opened intermediate. More broadly, C-acylations of the enolate derived from the deprotonation of the C-2 hydrogen of an oxazole can lead to 4,5-disubstituted oxazoles via the Cornforth rearrangement. nih.gov This highlights the utility of this reaction in accessing specific substitution patterns on the oxazole ring.

The scope of the Cornforth synthesis is particularly relevant for the preparation of oxazoles bearing a carboxylate group at the 4-position, which can serve as a versatile handle for further functionalization.

| Starting Material | Key Transformation | Product Type |

| Ethyl α-chloroacetoacetate | Reaction with ammonium salt in carboxylic acid | Ethyl 4-methyloxazole-5-carboxylate |

| 4-Cyano-1,3-oxazoles | Thermal rearrangement | 5-Cyano-1,3-oxazoles |

| Oxazole | Deprotonation and C-acylation | 4,5-Disubstituted oxazoles |

Erlenmeyer-Plöchl Azlactone Synthesis and its Cyclization Derivatives

The Erlenmeyer-Plöchl synthesis is a classical method for the preparation of amino acids that proceeds through an oxazolone (B7731731) (azlactone) intermediate. wikipedia.orgchemeurope.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. chemeurope.com

The initial step is the cyclization of the N-acylglycine to form an oxazolone. This intermediate possesses two acidic protons at the 4-position and can react with an aldehyde to form an azlactone. wikipedia.org Subsequent hydrolysis and reduction of the azlactone can yield a variety of amino acids. wikipedia.org

The Erlenmeyer-Plöchl synthesis and its derivatives are significant in the context of oxazole chemistry as they provide a direct route to oxazolone structures, which are themselves a class of oxazole derivatives. These azlactones can be further manipulated to generate a range of substituted compounds. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate |

| N-Acylglycine (e.g., Hippuric acid) | Aldehyde | Acetic anhydride, Sodium acetate | Oxazolone (Azlactone) |

Modern Synthetic Strategies for 1,3-Oxazole Formation with Trichloromethyl Incorporation

The introduction of a trichloromethyl group at the 2-position of the oxazole ring presents a significant synthetic challenge due to the electronic properties and steric bulk of this substituent. Modern synthetic methods are being developed to address the formation of such highly functionalized oxazoles. While a direct, optimized synthesis for 4-Methyl-2-(trichloromethyl)-1,3-oxazole is not extensively documented, several strategies can be considered based on the reactivity of trichloromethyl-containing building blocks and modern oxazole synthesis protocols.

One potential precursor for the trichloromethyl group is trichloroacetonitrile (B146778) (CCl₃CN). wikipedia.org The nitrile group in this compound is activated by the electron-withdrawing trichloromethyl group, making it susceptible to nucleophilic attack. wikipedia.org This reactivity could be exploited in cyclization reactions to form the oxazole ring. For instance, a reaction analogous to the Robinson-Gabriel synthesis, but utilizing a trichloroacetamide (B1219227) or a related derivative in place of a standard amide, could potentially lead to the desired 2-(trichloromethyl)oxazole.

Another modern approach involves the electrochemical synthesis of polysubstituted oxazoles from ketones and nitriles. organic-chemistry.org While this has been demonstrated with acetonitrile (B52724), the use of trichloroacetonitrile as the nitrile source could be a viable route to 2-(trichloromethyl)oxazoles. The reaction proceeds through a Ritter-type reaction and oxidative cyclization. organic-chemistry.org

Furthermore, the synthesis of novel trichloromethyl dichlorophenyl triazole derivatives has been reported, showcasing the incorporation of the trichloromethyl group into heterocyclic systems. nih.gov The synthetic strategies employed in these cases, such as cyclization and acylation reactions, could potentially be adapted for oxazole synthesis.

While specific examples are limited, the general principles of modern organic synthesis, including the use of highly reactive building blocks and novel reaction conditions, provide a framework for the development of a synthetic route to this compound.

Direct Cyclization and Annulation Protocols

Direct cyclization and annulation strategies represent fundamental approaches to the oxazole ring system. These methods typically involve the formation of key C-O and C-N bonds in a single or sequential process from acyclic precursors.

The condensation of nitriles with carbonyl-containing compounds or their equivalents is a well-established route to the oxazole nucleus. A notable example is the [2 + 2 + 1] annulation, which involves the reaction of a terminal alkyne, a nitrile, and an oxygen atom donor. organic-chemistry.org This method provides a regioselective pathway to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. organic-chemistry.org The nitrile serves as a versatile and stable precursor for building the oxazole framework. researchgate.net

Gold-catalyzed reactions, for instance, can generate gold carbene intermediates from the oxidation of alkynes. These intermediates can then react with nitriles, which can serve as both a reactant and the solvent, to efficiently produce 2,5-disubstituted oxazoles. organic-chemistry.org Metal-free alternatives have also been developed, utilizing reagents like iodosobenzene (B1197198) (PhIO) as the oxygen source in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to achieve the regioselective assembly of the oxazole ring from alkynes and nitriles. organic-chemistry.orgresearchgate.net

Table 1: Examples of Oxazole Synthesis from Nitriles and Alkyne Precursors

| Catalyst/Reagent | Alkyne Substrate | Nitrile Substrate | Oxygen Source | Product Type | Reference |

|---|---|---|---|---|---|

| Gold Catalyst | Terminal Alkyne | Various Nitriles | Oxidant (e.g., N-oxide) | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| TfOH/PhIO | Various Alkynes | Various Nitriles | Iodosobenzene (PhIO) | 2,4- or 2,4,5-Substituted Oxazoles | organic-chemistry.org |

| Iodine(III) Catalyst | Various Alkynes | Various Nitriles | m-CPBA | 2,5-Disubstituted Oxazoles | scientificupdate.com |

The intramolecular cyclization of N-propargylic amides is a powerful and frequently employed strategy for synthesizing oxazoles. ijpsonline.com This transformation can be promoted by various catalytic systems, including transition metals, Brønsted or Lewis acids, and even under metal-free conditions. ijpsonline.comnih.gov

Gold catalysts are particularly effective in activating the alkyne moiety of N-propargylic amides, facilitating a 5-exo-dig cyclization to form the oxazole ring. nih.govacs.org Palladium catalysis has also been utilized in cascade reactions, where an initial coupling step is followed by in situ cyclization to yield 2,5-disubstituted oxazoles. acs.org Furthermore, transition-metal-free methods have been developed, using reagents like hydrogen chloride generated in situ or leveraging specific solvents like hexafluoroisopropanol (HFIP) to mediate the cycloisomerization. organic-chemistry.orgresearchgate.net An electrochemically driven oxidative cyclization of N-propargylbenzamides with alcohols also provides a sustainable, metal-free route to oxazole derivatives. rsc.org

Table 2: Catalytic Systems for Intramolecular Cyclization of N-Propargylic Amides

| Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|

| Gold(I) Catalysts | Mild reaction conditions, broad substrate scope. | Substituted Oxazoles | nih.gov |

| Palladium Catalysts | Cascade process involving coupling and cyclization. | 2,5-Disubstituted Oxazoles | acs.org |

| Transition-Metal-Free (Base/Acid) | Atom-economical, avoids transition metals. | 2-Fluoroalkylated Oxazoles | organic-chemistry.org |

| Electrochemical (Metal-Free) | Sustainable, avoids chemical oxidants. | Oxazole Ketals | rsc.org |

The oxidative cyclization of enamides presents another direct route to the oxazole core through an intramolecular C-O bond formation. researchgate.net This process typically requires an oxidant to facilitate the ring closure. Phenyliodine diacetate (PIDA) is an effective metal-free reagent for this transformation, enabling the synthesis of a broad range of functionalized oxazoles from enamides in moderate to good yields. acs.orgacs.org

Copper(II)-mediated oxidative cyclization of enamides is also a prominent method, proceeding via vinylic C-H bond functionalization to yield 2,5-disubstituted oxazoles. organic-chemistry.orgrsc.org This approach is complementary to iodine-mediated cyclizations. organic-chemistry.org The combination of iodine and a copper(I) salt, such as CuI, has also been shown to efficiently mediate the oxidative cyclization of enamide substrates, providing access to a variety of oxazole derivatives. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers highly efficient and selective methods for the synthesis and functionalization of oxazole rings, enabling the construction of complex molecular architectures through cross-coupling and cyclization strategies.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of oxazole-containing molecules. Direct C-H arylation has emerged as a powerful tool for functionalizing the oxazole ring without the need for pre-functionalized starting materials. acs.org Complementary methods have been developed that allow for the highly regioselective arylation of the oxazole core at either the C2 or C5 position by carefully selecting the phosphine (B1218219) ligand and solvent. acs.org For instance, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.orgacs.org This strategy is applicable to a wide range of aryl and heteroaryl halides and triflates. acs.org

The Suzuki-Miyaura cross-coupling reaction is another indispensable palladium-catalyzed method for forming C-C bonds. It has been used to synthesize C2-C4' linked poly-oxazoles and to introduce aryl or alkyl substituents onto the oxazole ring. researchgate.nettandfonline.com One-pot procedures combining oxazole synthesis with a subsequent Suzuki-Miyaura coupling have been developed to produce 2,4,5-trisubstituted oxazoles efficiently. ijpsonline.com These methods provide convergent and flexible routes to complex oxazole derivatives. researchgate.net

Table 3: Palladium-Catalyzed Functionalization of Oxazoles

| Reaction Type | Position | Coupling Partner | Key Advantage | Reference |

|---|---|---|---|---|

| Direct Arylation | C2 or C5 | Aryl/Heteroaryl Halides, Triflates | High regioselectivity, atom economy. | acs.org |

| Direct Arylation | C2 | Aryl Iodides | Synthesis of linked bis- and trisoxazoles. | acs.org |

| Suzuki-Miyaura | C2 or C4 | Aryl/Alkyl Boronic Acids/Esters | Broad substrate scope, reliable C-C bond formation. | ijpsonline.comresearchgate.net |

Copper catalysis provides a cost-effective and versatile alternative to palladium for the synthesis of oxazoles. Copper-catalyzed tandem oxidative cyclization reactions are particularly noteworthy, allowing for the efficient construction of polysubstituted oxazoles from simple and readily available starting materials like benzylamines and β-dicarbonyl compounds under mild conditions. acs.org Another efficient method involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O2), which serves as the ultimate oxidant. organic-chemistry.orgacs.org

Copper is also widely used in coupling reactions to functionalize the oxazole ring. For example, the direct arylation of 5-aryloxazoles with aryl iodides can be effectively promoted by a CuI/PPh3 system. researchgate.net Furthermore, copper catalysts are instrumental in the intramolecular cyclization of precursors like 2-haloacetanilines to form fused benzoxazole (B165842) systems. thieme-connect.com These copper-mediated reactions often exhibit high efficiency and functional group tolerance, making them attractive for a wide range of synthetic applications. acs.orgnih.gov

Table 4: Selected Copper-Catalyzed Reactions for Oxazole Synthesis

| Reaction Type | Precursors | Key Features | Reference |

|---|---|---|---|

| Tandem Oxidative Cyclization | Benzylamines, 1,3-Dicarbonyls | Mild conditions, readily available materials. | acs.org |

| Aerobic Oxidative Annulation | Amines, Alkynes, O2 | Uses O2 as the oxidant, high atom economy. | organic-chemistry.orgacs.org |

| Direct Arylation | 5-Aryloxazoles, Aryl Iodides | C-H functionalization at the C2 position. | researchgate.net |

| Intramolecular Cyclization | Enamides | Oxidative C-O bond formation. | organic-chemistry.orgrsc.org |

Gold-Catalyzed Heteroannulation Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering mild reaction conditions, high efficiency, and excellent selectivity. nih.govrsc.org These reactions often proceed through the activation of alkynes by a gold catalyst, followed by intramolecular cyclization or intermolecular annulation.

One prominent gold-catalyzed approach involves the cycloisomerization of N-propargylcarboxamides. acs.org In this methodology, a gold(III) catalyst, such as AuCl3, facilitates the 5-endo-dig cyclization of the amide onto the gold-activated alkyne. This process can be performed under mild conditions, for instance, in dichloromethane (B109758) at room temperature or acetonitrile at 45 °C. acs.org An important feature of this reaction is the potential to observe and even isolate the 5-methylene-4,5-dihydrooxazole intermediate, providing significant mechanistic insight. acs.org This intermediate subsequently isomerizes to the final oxazole product. The reaction tolerates a variety of functional groups, although a terminal alkyne is often crucial for reactivity. acs.org

Another elegant gold-catalyzed strategy is the [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govscispace.com This method allows for the synthesis of fully substituted oxazoles under mild conditions. nih.gov The proposed mechanism involves the coordination of the gold catalyst to the alkynyl triazene, which is then regioselectively attacked by the dioxazole. rsc.orgscispace.com This is followed by a ring fragmentation and intramolecular nucleophilic cyclization of the resulting gold carbene species to form the oxazole ring. scispace.com

Furthermore, gold-catalyzed intermolecular alkyne oxidation provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org This process involves a [2+2+1] annulation of a terminal alkyne, a nitrile (which can serve as both reactant and solvent), and an oxygen atom from an oxidant like 8-methylquinoline (B175542) N-oxide. organic-chemistry.org This method avoids the use of hazardous α-diazoketones and demonstrates broad substrate scope and functional group tolerance. organic-chemistry.org

Table 1: Overview of Gold-Catalyzed Oxazole Synthesis Methods

| Method | Starting Materials | Key Features | Ref. |

|---|---|---|---|

| Cycloisomerization | N-Propargylcarboxamides | Mild conditions; observation of methylene-oxazoline intermediate. | acs.org |

| [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-dioxazoles | High regioselectivity; synthesis of fully substituted oxazoles. | nih.govrsc.org |

| Intermolecular Oxidation | Terminal alkynes, nitriles, N-oxide | Avoids α-diazoketones; broad substrate scope. | organic-chemistry.org |

Metal-Free and Organocatalytic Approaches

While metal catalysis is prevalent, metal-free and organocatalytic methods offer sustainable alternatives for oxazole synthesis, avoiding potential metal contamination in the final products. A notable metal-free approach involves the intramolecular cyclization of enamides mediated by phenyliodine diacetate (PIDA). organic-chemistry.org This oxidative carbon-oxygen bond formation proceeds without the need for any transition metals.

Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with amides or thioamides to furnish 2,4-disubstituted oxazoles and thiazoles, respectively. organic-chemistry.org This protocol is characterized by its simplicity, mild reaction conditions, and broad substrate scope, yielding products in good to excellent yields. organic-chemistry.org

Another strategy involves the use of iodosobenzene (PhIO) as an oxidant for the intermolecular oxidative C(sp²)-O bond formation between enamines and carboxylic acids. The resulting β-acyloxy enamines can be conveniently converted to oxazoles through cyclodehydration. organic-chemistry.org

Radical Cascade and Tandem Oxidative Cyclization Methodologies

Radical cascade reactions and tandem oxidative cyclizations represent efficient and atom-economical pathways to construct the oxazole nucleus. These methods often involve the formation of multiple bonds in a single synthetic operation.

A combination of gold catalysis and radical chemistry enables the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org In this process, 4-MeO-TEMPO is used as an oxidant to facilitate the radical process, affording the desired products with excellent functional group compatibility under mild conditions. organic-chemistry.org Similarly, a dual catalytic system involving gold and an iron catalyst can facilitate the addition of an oxygen radical to a vinyl-gold intermediate, providing access to substituted oxazole aldehydes. organic-chemistry.org

Visible-light photoredox catalysis has also been employed for the synthesis of substituted oxazoles. organic-chemistry.org For instance, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen can be achieved at room temperature using a suitable photocatalyst. organic-chemistry.org Another example involves the reaction of α-bromoketones and benzylamines, which, in the presence of a ruthenium photocatalyst and CCl3Br, yields valuable substituted oxazoles. organic-chemistry.org

Copper-catalyzed tandem oxidative cyclization offers an attractive alternative for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate reaction rates, improve yields, and promote greener synthetic protocols. researchgate.net The synthesis of oxazoles is no exception, with microwave irradiation often leading to significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.govacs.org

A highly efficient microwave-assisted method for synthesizing 5-substituted oxazoles involves the two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov This reaction, when conducted in isopropanol (B130326) with potassium phosphate (B84403) as a base, can be completed in minutes under microwave irradiation at 65 °C, affording excellent yields. nih.govacs.org This protocol has been shown to be scalable to the gram level. nih.gov The use of microwave heating provides rapid and uniform heating, which is crucial for the efficiency of this transformation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Conditions (Conventional) | Conditions (Microwave) | Yield (Microwave) | Ref. |

|---|---|---|---|---|

| Aldehyde + TosMIC | Hours to days at room temp. or reflux | 8 minutes at 65 °C | up to 96% | nih.govacs.org |

| van Leusen Reaction | Often requires extended reaction times | Significantly reduced reaction times (minutes) | High | nih.gov |

Precursor-Based Synthesis of this compound

The synthesis of specifically substituted oxazoles often relies on the careful selection of precursors that already contain the desired substituent patterns.

Synthesis from α-Amino Acids and their Derivatives

α-Amino acids are versatile and readily available chiral building blocks for the synthesis of various heterocyclic compounds, including oxazoles. A general method has been reported for the synthesis of 2,4-disubstituted oxazoles starting from α-amino acids. researchgate.net This sequence involves the conversion of the α-amino acid into an intermediate α-acylamino aldehyde, which then undergoes cyclodehydration using reagents like triphenylphosphine/hexachloroethane to form the oxazole ring. researchgate.net

Furthermore, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in a reaction catalyzed by Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org This process involves a series of steps including the generation of an α-iodo acetophenone, Kornblum oxidation, condensation to an imine, and a final decarboxylation/annulation/oxidation sequence to yield the oxazole. organic-chemistry.org The use of N-acyl-α-amino ketones, which can be derived from amino acids, is also a common strategy in oxazole synthesis, such as in the Robinson-Gabriel synthesis. pharmaguideline.comnih.gov

Utilization of Acetylenic Amides in Oxazole Ring Formation

Acetylenic amides, particularly N-propargylamides, are key precursors for the synthesis of oxazoles via cycloisomerization reactions. organic-chemistry.orgnih.gov These reactions can be promoted by various catalysts, including gold acs.org, palladium organic-chemistry.org, as well as non-metallic mediators.

A practical method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the mild, silica (B1680970) gel-mediated cycloisomerization of propargyl amides. nih.govacs.org This approach is particularly useful for synthesizing oxazol-5-yl carbonyl compounds. nih.gov The reaction proceeds under relatively mild conditions and offers a versatile route to polysubstituted oxazoles. ijpsonline.com The mechanism is believed to involve an initial cyclization to an oxazoline intermediate, followed by isomerization to the aromatic oxazole. ijpsonline.com

Additionally, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can provide 2,5-disubstituted oxazoles through a coupling step followed by in situ cyclization. organic-chemistry.org Metal-free conditions using reagents like ZnI₂ and FeCl₃ can also mediate the cyclization of acetylenic amides to afford oxazoles with good regiocontrol under mild conditions. organic-chemistry.org

Preparation and Dehydrogenation of 4,5-Dihydro-1,3-oxazole (Oxazoline) Precursors

A robust and widely utilized strategy for the synthesis of 1,3-oxazoles involves a two-step sequence: the initial formation of a 4,5-dihydro-1,3-oxazole (oxazoline) ring, followed by an oxidative aromatization to yield the target oxazole. This approach provides a reliable pathway to 2,4-disubstituted oxazoles, including this compound.

The synthesis commences with the cyclodehydration of a suitable β-hydroxy amide precursor. For the target compound, this precursor is N-(1-hydroxyprop-2-yl)trichloroacetamide. This cyclization is effectively promoted by dehydrating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which facilitate the formation of the intermediate, 2-(trichloromethyl)-4-methyl-4,5-dihydro-1,3-oxazole. cam.ac.uk These reagents are known for their mild reaction conditions and tolerance of various functional groups. nih.gov

The crucial second step is the dehydrogenation of the oxazoline intermediate. This oxidation step introduces the double bond required for aromaticity. A variety of methods have been developed for this transformation. One effective method involves the use of copper(II) bromide (CuBr₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cam.ac.uk Alternatively, heterogeneous oxidation using commercial manganese dioxide (MnO₂) packed into a column has proven effective, particularly in continuous flow systems. cam.ac.uk This latter method is advantageous as it simplifies product purification, with the oxidant being easily removed by filtration. cam.ac.uk The efficiency of the oxidation can be influenced by the substitution pattern on the oxazoline ring.

The research findings for the oxidation of various 2-aryl- and 2-alkyl-substituted oxazolines to their corresponding oxazoles using manganese dioxide are summarized in the table below, demonstrating the general applicability of this methodology.

Table 1: Representative Dehydrogenation of 2-Substituted-4-methyl-4,5-dihydro-1,3-oxazoles to 1,3-Oxazoles using MnO₂

| Precursor: 2-Substituent | Product: 2-Substituent | Yield (%) |

|---|---|---|

| Phenyl | Phenyl | 79 |

| 4-Methoxyphenyl | 4-Methoxyphenyl | 73 |

| 4-Nitrophenyl | 4-Nitrophenyl | 50 |

| 2-Naphthyl | 2-Naphthyl | 66 |

| tert-Butyl | tert-Butyl | 65 |

Data is based on analogous transformations reported in the literature. cam.ac.uk

Multi-Component Reactions for Diverse Substitutions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for generating libraries of structurally diverse compounds. nih.gov Isocyanide-based multi-component reactions (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), are particularly powerful for the synthesis of complex heterocyclic scaffolds, including substituted oxazoles. nih.govrsc.org

A tandem sequence involving an Ugi-4CR followed by a post-condensation cyclodehydration reaction (akin to a Robinson-Gabriel synthesis) provides a versatile route to 2,4,5-trisubstituted oxazoles. nih.govrsc.org This methodology is ideally suited for producing this compound and its analogs, as it allows for the systematic variation of substituents at three positions of the oxazole core.

The sequence begins with the Ugi reaction, which combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. nih.gov For the synthesis of the target scaffold, the key component is trichloroacetic acid, which provides the CCl₃ group that ultimately becomes the 2-substituent of the oxazole. The other three components can be varied to introduce diversity at the other positions. For instance, using acetone (B3395972) (or its enol equivalent), an amine, and an isocyanide would lead to a 4-methyl substituted intermediate.

Following the Ugi condensation, the resulting α-acylamino amide product is subjected to acidic conditions, often using reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. rsc.org This step effects a cyclodehydration, where the amide oxygen attacks the ketone carbonyl, leading to the formation of the oxazole ring and elimination of water. nih.gov

This MCR approach offers significant advantages in terms of efficiency and diversity. By simply changing the aldehyde, amine, and isocyanide inputs, a wide array of 2-(trichloromethyl)-1,3-oxazole analogs can be rapidly synthesized from readily available starting materials. This is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Table 2: Illustrative Diversity in 2-(Trichloromethyl)-1,3-oxazole Synthesis via Ugi/Robinson-Gabriel Sequence

| Aldehyde/Ketone (R⁴, R⁵ source) | Amine (R¹ source) | Isocyanide (R³ source) | Resulting Oxazole Substituents (at N-3, C-4, C-5) |

|---|---|---|---|

| Propanal | Benzylamine | tert-Butyl isocyanide | N-benzyl, 4-methyl, 5-H |

| Phenylglyoxal | Aniline | Cyclohexyl isocyanide | N-phenyl, 4-phenyl, 5-H |

| Acetone | 4-Methoxybenzylamine | n-Butyl isocyanide | N-(4-methoxybenzyl), 4-methyl, 5-methyl |

| Benzaldehyde | Methylamine | Ethyl isocyanoacetate | N-methyl, 4-phenyl, 5-ethoxycarbonyl |

Table illustrates the potential for diversity by varying the Ugi reaction components while keeping trichloroacetic acid as the constant carboxylic acid to install the 2-(trichloromethyl) group.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-(Trichloromethyl)-4-methyl-4,5-dihydro-1,3-oxazole |

| This compound |

| Acetone |

| Aniline |

| Benzaldehyde |

| Benzylamine |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) |

| Copper(II) bromide |

| Cyclohexyl isocyanide |

| Diethylaminosulfur trifluoride (DAST) |

| Ethyl isocyanoacetate |

| Manganese dioxide |

| Methylamine |

| N-(1-hydroxyprop-2-yl)trichloroacetamide |

| n-Butyl isocyanide |

| Phenylglyoxal |

| Phosphorus oxychloride |

| Propanal |

| Sulfuric acid |

| tert-Butyl isocyanide |

Reaction Mechanisms and Mechanistic Investigations in 1,3 Oxazole Synthesis

Comprehensive Analysis of Foundational Oxazole (B20620) Formation Mechanisms

The formation of the oxazole core typically involves a series of fundamental steps, including activation, intramolecular cyclization, and aromatization. Various classical and modern synthetic methods rely on these core principles, albeit through different intermediates and reaction conditions.

One of the most fundamental and historically significant routes to oxazoles is the Robinson-Gabriel synthesis, which exemplifies a pathway involving protonation, cyclization, and dehydration. pharmaguideline.comwikipedia.org This method involves the cyclodehydration of 2-acylamino ketones, typically under acidic conditions. wikipedia.org

The generally accepted mechanism proceeds as follows:

Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of the 2-acylamino ketone substrate. This activation step increases the electrophilicity of the carbonyl carbon. youtube.com

Intramolecular Cyclization: The lone pair of electrons on the amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This key step forms the five-membered heterocyclic ring, resulting in a hydroxyl-substituted oxazoline (B21484) intermediate. youtube.com

Dehydration: The final step is an acid-catalyzed dehydration of the oxazoline intermediate. Protonation of the hydroxyl group turns it into a good leaving group (water), and its elimination, followed by deprotonation, results in the formation of the stable aromatic oxazole ring. pharmaguideline.com

A variety of dehydrating agents can be employed to facilitate this transformation, including sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride. pharmaguideline.com More modern methods have also utilized triflic acid to promote such dehydrative cyclizations. nih.gov

| Step | Description | Key Intermediate |

| 1. Protonation | Activation of a carbonyl group by an acid catalyst. | Protonated 2-acylamino ketone |

| 2. Cyclization | Intramolecular nucleophilic attack by the amide nitrogen. | Hydroxyoxazoline |

| 3. Dehydration | Elimination of a water molecule to form the aromatic ring. | Oxazole |

Ketenimines are highly reactive species that have been identified as key intermediates in certain oxazole synthesis pathways. nih.gov These intermediates are characterized by a C=C=N cumulative double bond system, which makes the central carbon atom highly electrophilic.

One pathway that proceeds via a ketenimine intermediate is the base-induced transformation of 2-acyl-2H-azirines. organic-chemistry.org Experimental and computational studies support a mechanism involving deprotonation followed by the formation of a ketenimine. The subsequent intramolecular nucleophilic attack by an oxygen atom onto the central carbon of the ketenimine leads to the cyclized product, which then forms the oxazole. organic-chemistry.org Photochemical rearrangements of isoxazoles have also been shown to generate elusive ketenimine intermediates, which can be trapped to form other heterocyclic systems. nih.govacs.org Copper-catalyzed reactions involving propargyl derivatives and azides can also generate ketenimine intermediates that undergo intramolecular nucleophilic capture to yield cyclic products. beilstein-journals.org

Nucleophilic addition followed by cyclization is a common mechanistic theme in oxazole synthesis. In these reactions, an external nucleophile adds to a suitable electrophile, creating an intermediate that is primed for intramolecular ring closure.

The Van Leusen oxazole synthesis provides a clear example of this pathway. The reaction utilizes tosylmethyl isocyanide (TosMIC), which is deprotonated by a base to form a nucleophilic species. mdpi.com This nucleophile then adds to an aldehyde, a classic nucleophilic addition to a carbonyl group. The resulting adduct undergoes an intramolecular cyclization, where the oxygen anion attacks the isocyanide carbon. The final step involves the elimination of the tosyl group to yield the aromatic oxazole. mdpi.com

Other examples include base-induced transformations where a deprotonation event is followed by a nucleophilic addition to an imine functionality, initiating the cyclization process. organic-chemistry.org These mechanisms highlight the versatility of nucleophilic addition reactions in constructing the oxazole ring from various acyclic precursors.

Mechanistic Studies on the Incorporation of the Trichloromethyl Group

The introduction of a trichloromethyl (-CCl₃) group at the C2 position of the oxazole ring, as in 4-Methyl-2-(trichloromethyl)-1,3-oxazole, requires specific synthetic strategies. Mechanistic investigations point towards reactions that can readily form the C2-CCl₃ bond, with Ritter-type reactions being a particularly relevant pathway.

The Ritter reaction is a powerful method for C-N bond formation, involving the reaction of a nitrile with a species capable of forming a stable carbocation, typically in the presence of a strong acid. organic-chemistry.orgwikipedia.org This reaction is exceptionally well-suited for synthesizing 2-substituted oxazoles, where the substituent is derived from the nitrile component.

To synthesize this compound, a plausible Ritter-type mechanism would involve the following steps:

Carbocation Formation: A suitable substrate, such as an allylic alcohol or an α-hydroxy ketone, is treated with a strong acid to generate a stabilized carbocation.

Nucleophilic Attack by Nitrile: Trichloroacetonitrile (B146778) (Cl₃C-C≡N) then acts as the nucleophile. The nitrogen atom's lone pair attacks the carbocation, forming a highly stable nitrilium ion intermediate. organic-chemistry.orgwikipedia.org

Cyclization and Hydrolysis: The nitrilium ion is then trapped intramolecularly by a neighboring hydroxyl group. Subsequent hydrolysis and dehydration lead to the formation of the final 2-(trichloromethyl)-1,3-oxazole product. organic-chemistry.org

This approach has been demonstrated in the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724), which proceeds through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org

| Reagent | Role in Ritter Reaction | Resulting Structural Feature |

| Alcohol/Alkene | Carbocation Precursor | Forms the C4/C5 backbone of the oxazole |

| Trichloroacetonitrile | Nucleophile | Provides the C2 atom and the -CCl₃ group |

| Strong Acid | Catalyst | Promotes carbocation and nitrilium ion formation |

The construction of the this compound ring via a Ritter-type mechanism involves two critical bond-forming events that establish the heterocyclic core.

C-N Bond Formation: The first key bond formation is the creation of the N3-C2 bond. This occurs during the nucleophilic addition of the trichloroacetonitrile nitrogen to the carbocation generated from the precursor molecule. organic-chemistry.org This step is characteristic of the Ritter reaction and effectively attaches the trichloromethyl-bearing fragment to the rest of the molecule via the nitrilium ion intermediate.

C-O Bond Formation: The second crucial step is the formation of the O1-C2 bond. After the nitrilium ion is formed, the intramolecular attack of a hydroxyl group (or a similar oxygen nucleophile from the precursor) on the electrophilic carbon of the nitrilium ion closes the ring. acs.org This cyclization step forms a C-O bond and produces an oxazoline-type intermediate. The final aromatization to the oxazole ring occurs through dehydration, which involves the breaking of C-O and C-H/N-H bonds but leaves the core O1-C2 bond intact.

Radical Intermediates in Trichloromethyl-Substituted Oxazole Synthesis

The involvement of radical intermediates in the synthesis of oxazole rings, particularly those bearing a trichloromethyl group, is a key area of mechanistic investigation. While direct evidence for radical pathways in the synthesis of this compound is not extensively documented in readily available literature, analogous syntheses of substituted oxazoles suggest potential radical involvement under certain conditions. For instance, visible-light photocatalysis is a known method for generating radical intermediates in the synthesis of other substituted oxazoles. This raises the possibility that similar photoredox conditions could initiate the formation of a trichloromethyl radical or other radical species that could participate in the cyclization process to form the oxazole ring. Further dedicated studies, such as electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments, would be necessary to definitively identify and characterize radical intermediates in the synthesis of this compound.

Influence of Catalysts and Reaction Conditions on Mechanism and Selectivity

The choice of catalyst and the specific reaction conditions are paramount in directing the mechanism and ensuring the selective synthesis of this compound.

Both Lewis and Brønsted acids are known to play significant roles in the synthesis of oxazole derivatives by activating substrates and promoting cyclization.

Lewis Acids: In related heterocyclic syntheses, Lewis acids such as aluminum trichloride (B1173362) have been shown to facilitate the formation of key intermediates. nih.gov For a potential synthesis of this compound, a Lewis acid could coordinate to a carbonyl oxygen or a nitrogen atom in the precursors, thereby increasing the electrophilicity of the carbon center and facilitating nucleophilic attack to form the oxazole ring. The specific impact of various Lewis acids on the reaction rate and selectivity for this compound would depend on their strength and the nature of the starting materials.

Brønsted Acids: Brønsted acids, like triflic acid (TfOH), are effective catalysts for the dehydrative cyclization reactions that often form the basis of oxazoline and oxazole synthesis. nih.govnih.gov In the context of forming this compound, a Brønsted acid would likely protonate a hydroxyl group in an amide precursor, converting it into a good leaving group (water) and promoting the subsequent intramolecular cyclization. The catalytic amount of the Brønsted acid can significantly influence the reaction efficiency. nih.gov

Table 1: Potential Catalysts in this compound Synthesis

| Catalyst Type | Example | Potential Role |

|---|---|---|

| Lewis Acid | Aluminum Trichloride (AlCl₃) | Activation of carbonyl or imine groups |

| Brønsted Acid | Triflic Acid (TfOH) | Promotion of dehydrative cyclization |

Base catalysis is fundamental to several classical oxazole syntheses, such as the van Leusen reaction, which typically yields 5-substituted oxazoles. nih.govmdpi.com In such pathways, a strong base is used to deprotonate a precursor, generating a nucleophilic intermediate that attacks an aldehyde or a related electrophile. nih.gov The subsequent intramolecular cyclization and elimination lead to the formation of the oxazole ring. The choice of base and solvent can significantly affect the reaction pathway and the yield of the final product. For the synthesis of this compound, a base-catalyzed approach would likely involve the condensation of appropriate precursors where the base facilitates the formation of a key carbon-nitrogen or carbon-oxygen bond.

Controlling regioselectivity is a significant challenge in the synthesis of polysubstituted heterocycles. In the formation of this compound, ensuring the correct placement of the methyl and trichloromethyl groups at the C4 and C2 positions, respectively, is critical.

Regiocontrol in oxazole synthesis is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in the synthesis of pyrazoles from trichloromethyl enones, the regioselectivity can be controlled by the choice of the hydrazine (B178648) precursor (free base vs. hydrochloride salt), which alters the nucleophilicity of the nitrogen atoms. nih.gov A similar strategy could potentially be employed for this compound by carefully selecting precursors that favor the desired cyclization pathway. The steric and electronic properties of the substituents on the starting materials, as well as the specific catalyst and reaction conditions, would all contribute to directing the regiochemical outcome. x-mol.net

Computational Chemistry Approaches for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the intricate details of reaction mechanisms that may be difficult to probe experimentally.

DFT calculations are widely used to model the geometries and energies of reactants, transition states, and products in chemical reactions. irjweb.com For the synthesis of this compound, DFT could be employed to:

Identify Intermediates: Model the structures of potential intermediates along various proposed reaction pathways.

Evaluate Reaction Pathways: By comparing the activation energies of different possible pathways (e.g., radical vs. polar, different regiochemical outcomes), DFT can help to predict the most likely mechanism and the expected product distribution. mdpi.com

Assess Catalyst Effects: Model the interaction of catalysts (Lewis acids, Brønsted acids, or bases) with the substrates to understand how they lower the activation energy and influence selectivity.

Such computational studies can provide a detailed, atomistic view of the reaction, revealing subtle electronic and steric effects that govern the formation of this compound. irjweb.com

Energy Landscape Analysis and Reaction Coordinate Mapping

An energy landscape analysis provides a multi-dimensional representation of the potential energy of a chemical system as a function of its atomic coordinates. Mapping the reaction coordinate on this landscape allows for the identification of the most favorable reaction pathway, including intermediates and transition states. This analysis is typically performed using computational chemistry methods, such as Density Functional Theory (DFT).

For the synthesis of this compound, a hypothetical reaction could involve the condensation of a suitable amino alcohol with a trichloroacetyl derivative. A computational study of this reaction would involve:

Identification of Reactants, Intermediates, Transition States, and Products: The geometric structures of all species involved in the reaction would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations would confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to connect the transition state to the corresponding reactant and product, confirming that the identified transition state is indeed on the desired reaction pathway.

Without specific experimental or computational studies on this compound, any discussion on its energy landscape would be purely speculative. The presence of the electron-withdrawing trichloromethyl group at the 2-position and the methyl group at the 4-position would undoubtedly influence the electronic structure and reactivity of the precursors and intermediates, thereby shaping the energy landscape of the cyclization reaction.

Table 1: Hypothetical Energy Profile Data for a 1,3-Oxazole Formation

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -20.1 |

This table is for illustrative purposes only and does not represent actual data for the synthesis of this compound.

Table 2: Key Parameters in Reaction Coordinate Mapping

| Parameter | Description |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. A lower Ea corresponds to a faster reaction rate. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction. |

| Transition State (TS) | A high-energy, unstable configuration of atoms that exists for a very short time as reactants are converted into products. |

| Intermediate (I) | A relatively stable species that is formed in one step of a multi-step reaction and consumed in a subsequent step. |

This table provides general definitions of key parameters in the study of reaction mechanisms.

Derivatization and Functionalization Strategies for 4 Methyl 2 Trichloromethyl 1,3 Oxazole

Regioselective Functionalization of the 1,3-Oxazole Core

The reactivity of the oxazole (B20620) ring is influenced by the electron-withdrawing nature of the 2-trichloromethyl group and the electron-donating character of the 4-methyl group. The hydrogen atoms on the oxazole ring exhibit acidity in the order of C2 > C5 > C4. tandfonline.com However, with the C2 position substituted, functionalization targets the remaining sites: the 4-methyl group, the 2-trichloromethyl group, and the C-5 position of the ring.

The 4-methyl group represents a key site for initial functionalization. Its aliphatic nature allows for a range of transformations that introduce new functional groups, which can then be used for further derivatization.

Oxidation: The methyl group on an oxazole ring can be oxidized to introduce carbonyl functionalities. Depending on the reaction conditions, controlled oxidation can yield either an aldehyde or a carboxylic acid. For instance, the oxidation of a 4-(hydroxymethyl)oxazole, a potential derivative of the 4-methyl group, can produce 2-phenyloxazole-4-carbaldehyde or 2-phenyloxazole-4-carboxylic acid. researchgate.net The oxazole ring itself is susceptible to oxidation, which typically occurs at the C-4 position and can lead to ring cleavage. tandfonline.com

Halogenation and Displacement: Halogenation of the 4-methyl group, primarily chlorination or bromination, furnishes a reactive 4-(halomethyl) intermediate. This transformation is a common strategy for creating a versatile electrophilic site. For example, 4-(chloromethyl)-1,3-oxazoles can be prepared through processes involving deoxygenation-chlorination of 1,3-oxazole N-oxides with reagents like phosphorus oxychloride (POCl₃). researchgate.netx-mol.net These 4-(halomethyl)oxazoles are valuable intermediates for subsequent nucleophilic displacement reactions, allowing for the introduction of a wide variety of functional groups.

| Transformation | Reagent/Condition | Product Type | Reference |

| Oxidation | Varies (e.g., MnO₂) | 4-formyl-1,3-oxazole, 4-carboxy-1,3-oxazole | researchgate.netrsc.org |

| Halogenation | POCl₃ (from N-oxide) | 4-(chloromethyl)-1,3-oxazole | researchgate.netx-mol.net |

| Displacement | Nucleophiles (e.g., amines, alkoxides) | 4-(substituted methyl)-1,3-oxazoles | york.ac.uk |

The 2-trichloromethyl group is a powerful electrophilic handle, significantly influencing the reactivity of the C-2 position of the oxazole ring. Its transformations are central to diversifying the scaffold.

The trichloromethyl group can undergo direct displacement or facilitate substitution at the C-2 carbon to which it is attached. Studies on analogous 2-(trichloromethyl)benzoxazoles demonstrate that this group can be displaced by various nucleophiles. scispace.comnih.gov

Amination: Reaction with amine nucleophiles can lead to the formation of 2-amino-oxazoles. The reaction conditions, such as solvent, temperature, and reactant concentration, are critical in directing the outcome. For instance, reacting 2-(trichloromethyl)benzoxazole with pyrrolidine (B122466) in dry acetonitrile (B52724) at elevated temperatures affords the 2-(pyrrolidin-1-yl)benzo[d]oxazole in high yield. scispace.com

Alkoxylation: Alkoxides, often generated in situ with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can also displace the trichloromethyl functionality to yield 2-alkoxyoxazoles. Reactions with methanol (B129727) or benzyl (B1604629) alcohol have been shown to produce the corresponding 2-methoxy and 2-(benzyloxy) derivatives, respectively. scispace.com

| Nucleophile | Reagent/Condition | Product | Reference |

| Primary/Secondary Amines | e.g., Pyrrolidine, MeCN, 60 °C | 2-Amino-1,3-oxazole derivative | scispace.com |

| Alcohols | e.g., MeOH, DBU, MeCN, 60 °C | 2-Alkoxy-1,3-oxazole derivative | scispace.com |

The trichloromethyl group can be considered a masked carbonyl group. Under specific conditions, it can be converted into amides or other carbonyl derivatives.

Amide Formation: The reaction of 2-(trichloromethyl)benzoxazoles with amines can be selectively controlled to produce amides instead of 2-amino-benzoxazoles. Key parameters for this selectivity include the molarity of the system and the presence of water. scispace.com Under dilute conditions in wet acetonitrile, the trichloromethyl group is hydrolyzed to a carbonyl, which is then trapped by the amine to form a stable amide, such as benzo[d]oxazol-2-yl(pyrrolidin-1-yl)methanone. scispace.com This strategy effectively converts the CCl₃ group into a carbonyl functionality that is immediately derivatized.

The trichloromethyl group itself can be transformed into other halogenated functionalities, though this is less common than its use as a leaving group or carbonyl precursor. The stability of the C-Cl bonds makes such transformations challenging without affecting the oxazole core.

The C-5 position is another key site for modifying the oxazole core. The electronic nature of the ring makes this position susceptible to electrophilic attack and amenable to metalation strategies. tandfonline.com

Electrophilic Substitution: The oxazole ring generally undergoes electrophilic substitution at the C-5 position. tandfonline.com The presence of an electron-donating group, such as the 4-methyl group, further activates the ring toward electrophilic assault, directing substitution to the C-5 position.

Metalation and Trapping: A powerful strategy for functionalizing the C-5 position involves deprotonation with a strong base followed by quenching with an electrophile. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide) of magnesium and zinc, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allows for regioselective metalation of the oxazole scaffold. nih.govfigshare.com This generates a stable organometallic intermediate that can react with a variety of electrophiles, including aryl halides, acid chlorides, and silylating agents, to introduce new substituents specifically at the C-5 position. nih.govfigshare.com

| Method | Reagent/Condition | Result | Reference |

| Electrophilic Substitution | Electrophile (e.g., halogenating agent) | 5-Substituted oxazole | tandfonline.com |

| Deprotonation/Metalation | TMPMgCl·LiCl, then Electrophile (E+) | 5-Substituted oxazole | nih.govfigshare.com |

Reactivity and Transformations of the 2-Trichloromethyl Moiety

Advanced Cross-Coupling Methodologies

The introduction of halogen atoms or other suitable functional groups onto the oxazole ring opens the door for advanced cross-coupling reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly functionalized oxazole derivatives.

While specific cross-coupling studies on 4-methyl-2-(trichloromethyl)-1,3-oxazole are not extensively detailed, the functional handles that can be installed on the scaffold provide clear pathways for such transformations. For example, a halogen atom introduced at the C-5 position (as described in 4.1.3) can serve as a handle for Suzuki, Stille, or Heck coupling reactions. Similarly, halogenation of the 4-methyl group can produce a 4-(halomethyl)oxazole, which can participate in Stille or Suzuki coupling reactions to form new C-C bonds at the benzylic-like position. york.ac.uk

Direct arylation of 4-aryl/alkyl oxazoles has been achieved via reactions with aryl bromides in the presence of a palladium catalyst, demonstrating the feasibility of C-H activation/cross-coupling on the oxazole ring. tandfonline.com Given the established methods for regioselective functionalization, a plausible strategy would involve:

Halogenation at C-5: Introduction of a bromine or iodine atom at the C-5 position.

Palladium-Catalyzed Cross-Coupling: Reaction of the 5-halo-oxazole with a suitable coupling partner (e.g., a boronic acid for Suzuki coupling) to introduce aryl, heteroaryl, or alkyl groups.

This approach allows for the modular construction of complex molecules, leveraging the stability of the oxazole core while building molecular diversity around it.

Palladium-Catalyzed (Hetero)arylation and Alkenylation for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, the most accessible position for such transformations via C-H activation is the C-5 position.

Direct C-5 arylation of the oxazole ring can be achieved using palladium catalysis, which has been demonstrated on a variety of azole substrates. nih.gov This approach avoids the need for pre-functionalization of the oxazole ring. The reaction typically involves the coupling of the heterocycle with an aryl halide in the presence of a palladium catalyst and a suitable base. Given that the C-4 position is blocked by a methyl group and the C-2 position is occupied by the trichloromethyl group, the C-5 position is the most probable site for direct arylation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high regioselectivity and yield. academie-sciences.fr For instance, studies on other substituted azoles have shown that phosphine-free palladium catalysts can be effective for C-5 arylation.

Similarly, palladium-catalyzed direct alkenylation at the C-5 position represents a viable strategy for introducing alkenyl groups. This transformation would likely proceed via a Heck-type reaction mechanism, coupling the oxazole with an alkene under palladium catalysis.

The trichloromethyl group at the C-2 position also offers a handle for C-C bond formation, although not through direct C-H activation. This group can be transformed into other functionalities, such as a carboxylic acid via hydrolysis, which can then be used in further coupling reactions. organic-chemistry.org Alternatively, the reactivity of 2-trichloromethyl-substituted heterocycles towards nucleophiles can be exploited. nih.gov

Below is a table illustrating representative conditions for the palladium-catalyzed direct C-5 arylation of a related pyrazole (B372694) derivative, which serves as a model for the potential functionalization of this compound.

| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | KOAc | DMA | 16 | 88 |

| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 16 | 91 |

| 1-Bromo-4-acetylbenzene | Pd(OAc)₂ (2) | KOAc | DMA | 16 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 16 | 82 |

| 1-Bromo-3-nitrobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 16 | 84 |

| 3-Bromopyridine | Pd(OAc)₂ (2) | KOAc | DMA | 16 | 74 |

| 4-Bromopyridine | Pd(OAc)₂ (2) | KOAc | DMA | 16 | 71 |

This table is based on the direct C-5 arylation of ethyl 1-methylpyrazole-4-carboxylate and is presented as a predictive model for the reactivity of this compound.

Suzuki-Miyaura Coupling on Oxazole Derivatives

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. yonedalabs.commdpi.com To apply this powerful reaction to this compound, a halogen atom needs to be introduced onto the oxazole ring, typically at the C-5 position, or the trichloromethyl group at C-2 must be converted into a suitable coupling partner.

Halogenation of the C-5 position of the oxazole ring would provide a suitable substrate for Suzuki-Miyaura coupling. Subsequent reaction with a variety of aryl or vinyl boronic acids or their esters would lead to the corresponding 5-substituted oxazole derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. organic-synthesis.comnih.gov Microwave-assisted protocols can often accelerate these reactions significantly. nih.gov

Alternatively, the trichloromethyl group could potentially be transformed. For instance, partial reduction could yield a dichloromethyl or monochloromethyl group, which might then participate in cross-coupling reactions, although this is less common for Suzuki-Miyaura couplings. A more plausible route involves the conversion of the trichloromethyl group into a different functionality. For example, hydrolysis to a carboxylic acid, followed by conversion to an acid chloride and then to other derivatives, opens up different coupling chemistries. organic-chemistry.orgchemicalbook.com

The following table presents typical conditions for the Suzuki-Miyaura coupling of a bromo-substituted pyrazolopyrimidinone, illustrating the potential for such reactions on a halogenated derivative of 4-methyl-1,3-oxazole. nih.gov

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (min) | Yield (%) |

| 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 | 89 |

| Phenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 | 74 |

| 4-Biphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 | 79 |

| 1-Naphthylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 | 85 |

| 4-Acetylphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 | 81 |

| 3-Thienylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 40 | 72 |

This table is based on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one and is presented as a predictive model.

Transformations to Related Heterocyclic Systems Containing the Oxazole Moiety

The oxazole ring in this compound can serve as a diene or dienophile in cycloaddition reactions or as a building block for the construction of more complex fused heterocyclic systems.

Synthesis of Polycyclic and Fused Heterocycles incorporating the Oxazole Core

The construction of fused heterocyclic systems is of great interest in medicinal chemistry. Derivatives of this compound can be valuable precursors for the synthesis of polycyclic and fused heterocycles such as oxazolo[4,5-d]pyrimidines and oxazolo[5,4-b]pyridines. arkat-usa.orgnih.gov

One common strategy involves the introduction of an amino group at the C-5 position, followed by annulation of a pyrimidine (B1678525) ring. For example, C-5 amination followed by reaction with a suitable one-carbon synthon can lead to the formation of an oxazolo[4,5-d]pyrimidine (B6598680) core. researchgate.net Similarly, the synthesis of oxazolo[5,4-b]pyridines can be achieved from appropriately substituted oxazoles that undergo intramolecular cyclization. researchgate.net

The Diels-Alder reaction provides another powerful route to fused ring systems. wikipedia.orgmychemblog.com The oxazole ring can act as a diene, reacting with various dienophiles to form bicyclic adducts which can then be converted to substituted pyridines or furans. clockss.org The presence of the methyl group at C-4 and the trichloromethyl group at C-2 will influence the electronics and sterics of the diene system, thereby affecting its reactivity in [4+2] cycloadditions. researchgate.net

Conversion to Oxazolines or Other Oxazole Derivatives

The oxazole ring can be converted into the corresponding dihydro-derivative, an oxazoline (B21484). This is typically achieved through reduction of the C=N double bond of the oxazole ring. While the direct reduction of the oxazole ring can be challenging, the synthesis of oxazolines from related precursors is well-established. organic-chemistry.org For instance, a potential pathway could involve ring-opening of the oxazole followed by reduction and re-cyclization under different conditions. A more direct approach involves the oxidation of pre-synthesized oxazolines to oxazoles, a reaction that can be reversed under reductive conditions. rsc.org

The trichloromethyl group at the C-2 position is a key site for transformation into other oxazole derivatives. Hydrolysis of the trichloromethyl group can afford the corresponding carboxylic acid. organic-chemistry.org This carboxylic acid derivative is a versatile intermediate that can be converted into esters, amides, or other functional groups, leading to a wide array of 2-substituted-4-methyl-1,3-oxazoles. chemicalbook.com Furthermore, the trichloromethyl group in related heterocyclic systems has been shown to undergo substitution reactions with various nucleophiles, providing another avenue for derivatization. nih.govnih.gov The van Leusen oxazole synthesis, a well-known method for preparing oxazoles, proceeds through an oxazoline intermediate, highlighting the close relationship between these two heterocyclic systems. nih.gov

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of various nuclei such as ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis of the Oxazole (B20620) Ring and Substituents

The ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are highly sensitive to the electronic distribution, which is influenced by the heteroatoms and substituents of the oxazole ring. rsc.org

¹H NMR Spectroscopy: The proton spectrum of 4-Methyl-2-(trichloromethyl)-1,3-oxazole is expected to be relatively simple, showing two main signals. The methyl protons (CH₃) attached to the C-4 position would typically appear as a singlet in the upfield region, while the single proton at the C-5 position (H-5) would resonate at a lower field due to the influence of the electronegative oxygen and nitrogen atoms in the aromatic ring. ipb.pt Electron-releasing substituents generally cause an upfield shift, whereas electron-withdrawing groups cause a downfield shift in the proton resonances of the oxazole ring. ipb.pt

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, five distinct signals are anticipated. The carbons of the oxazole ring (C-2, C-4, and C-5) resonate in the aromatic region. ipb.pt The C-2 carbon, being bonded to the electronegative nitrogen atom and the trichloromethyl group, is expected to be the most downfield-shifted among the ring carbons. The C-4 and C-5 carbons' chemical shifts are influenced by the methyl group and the adjacent oxygen atom, respectively. The carbon of the methyl group will appear in the aliphatic region at a high field, while the carbon of the trichloromethyl group (CCl₃) will have a characteristic shift influenced by the three chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | ¹H | 7.5 - 8.0 | Singlet | Located on the oxazole ring, deshielded by heteroatoms. ipb.pt |

| -CH₃ | ¹H | 2.2 - 2.6 | Singlet | Attached to C-4 of the oxazole ring. |

| C-2 | ¹³C | 158 - 164 | Singlet | Attached to the nitrogen and the CCl₃ group. ipb.pt |

| C-4 | ¹³C | 148 - 154 | Singlet | Substituted with the methyl group. |

| C-5 | ¹³C | 125 - 135 | Singlet | Adjacent to the ring oxygen. ipb.pt |

| -CCl₃ | ¹³C | 90 - 100 | Singlet | Highly deshielded by three chlorine atoms. |

| -CH₃ | ¹³C | 10 - 15 | Singlet | Typical range for a methyl group on an aromatic ring. |

Note: The chemical shift values are estimates based on data for substituted oxazoles and general substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions. preprints.org

Application of Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

While 1D NMR spectra provide essential data, complex structures often require 2D NMR experiments to establish definitive atomic connectivity and spatial relationships. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would be used to confirm the absence of coupling for the singlets observed in the ¹H spectrum, or to detect any potential long-range couplings, such as a weak ⁴J coupling between the H-5 proton and the methyl group protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. A NOESY experiment could show a correlation between the H-5 proton and the protons of the C-4 methyl group, confirming their spatial vicinity on the oxazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum would show cross-peaks connecting the H-5 signal to the C-5 signal and the methyl proton signal to the methyl carbon signal, allowing for the unambiguous assignment of these carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping out the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). sdsu.edubeilstein-journals.org For the target molecule, key HMBC correlations would be expected from the methyl protons to the C-4 and C-5 carbons of the oxazole ring. beilstein-journals.org Additionally, correlations from the H-5 proton to C-4 and potentially to the methyl carbon would further solidify the structural assignment.

Multi-Nuclear NMR for Heteroatom Analysis (e.g., ¹⁵N NMR)

To gain a more complete understanding of the heterocyclic structure, NMR analysis of heteroatoms like nitrogen can be performed. ¹⁵N NMR spectroscopy, while less sensitive than ¹H NMR, provides direct insight into the electronic environment of the nitrogen atom. ipb.pt For the 1,3-oxazole ring, the nitrogen atom is in a pyridine-like environment. The ¹⁵N chemical shift would be expected in a characteristic range for such azoles, helping to confirm the ring structure and differentiate it from isomers like isoxazoles. iastate.edu Techniques like ¹H-¹⁵N HMBC can establish long-range correlations between protons (e.g., H-5) and the ring nitrogen, providing definitive proof of the N-3 position within the oxazole ring. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to different functional groups and structural features.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

Oxazole Ring Vibrations: The aromatic oxazole ring gives rise to a series of characteristic stretching vibrations. These include C=N stretching, C=C stretching, and ring C-O-C asymmetric and symmetric stretching modes. core.ac.uk

C-H Vibrations: The methyl group will exhibit characteristic C-H symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, as well as bending vibrations at lower frequencies.

C-Cl Vibrations: The trichloromethyl group will produce strong C-Cl stretching absorptions in the fingerprint region of the spectrum, typically between 850 and 650 cm⁻¹. The presence of multiple chlorine atoms on a single carbon often results in a broad and intense absorption band.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (asymmetric & symmetric) | Methyl (-CH₃) | 2900 - 3000 | Medium |

| C=N Stretch | Oxazole Ring | 1610 - 1680 | Medium-Strong |

| C=C Stretch | Oxazole Ring | 1500 - 1590 | Medium-Variable |

| C-H Bend (asymmetric & symmetric) | Methyl (-CH₃) | 1370 - 1470 | Medium |

| C-O-C Stretch (asymmetric) | Oxazole Ring | 1200 - 1280 | Strong |

| Ring Breathing/Deformation | Oxazole Ring | 1000 - 1150 | Medium-Strong |

| C-Cl Stretch | Trichloromethyl (-CCl₃) | 650 - 850 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

There is no available mass spectrometry data or fragmentation analysis for this compound in published research. Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound, and its fragmentation patterns offer valuable clues about its structural components. However, such an analysis has not been documented for this specific molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

A crystallographic study of this compound has not been found in the existing literature. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Without experimental data, the precise solid-state structure of this compound remains undetermined.

Computational Spectroscopy and Conformational Analysis

No quantum chemical calculations specifically detailing the spectroscopic parameters (such as vibrational frequencies or NMR chemical shifts) for this compound have been published. Such computational studies are instrumental in complementing experimental data and aiding in the interpretation of spectra.

There are no published studies that include a Hirshfeld surface analysis of this compound. This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules. In the absence of crystallographic data, this analysis cannot be performed.

Synthetic Utility and Applications of 4 Methyl 2 Trichloromethyl 1,3 Oxazole in Complex Molecule Synthesis

Role as a Key Building Block in Heterocyclic Synthesis